molecular formula C13H9Cl4NO2S B11946715 2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide

2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide

Cat. No.: B11946715
M. Wt: 385.1 g/mol
InChI Key: QSWHYNGGWKQIQM-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide is a halogenated benzenesulfonamide derivative characterized by three chlorine substituents on the benzene ring (positions 2, 4, and 5) and a 5-chloro-2-methylphenyl group attached to the sulfonamide nitrogen. This structural arrangement confers high electronegativity and lipophilicity, which may influence its biological activity, solubility, and synthetic accessibility.

Properties

Molecular Formula

C13H9Cl4NO2S

Molecular Weight

385.1 g/mol

IUPAC Name

2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H9Cl4NO2S/c1-7-2-3-8(14)4-12(7)18-21(19,20)13-6-10(16)9(15)5-11(13)17/h2-6,18H,1H3

InChI Key

QSWHYNGGWKQIQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2,4,5-Trichlorobenzenesulfonyl Chloride

Method A: Direct Sulfonation and Chlorination

  • Sulfonation : Treat 1,2,4-trichlorobenzene with chlorosulfonic acid (ClSO₃H) under controlled conditions.

    C6H3Cl3+ClSO3HC6H2Cl3SO3H+HCl\text{C}_6\text{H}_3\text{Cl}_3 + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{SO}_3\text{H} + \text{HCl}

    The reaction is exothermic and requires cooling (0–5°C) to prevent over-sulfonation.

  • Chlorination : Convert the sulfonic acid to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂):

    C6H2Cl3SO3H+PCl5C6H2Cl3SO2Cl+POCl3+HCl\text{C}_6\text{H}_2\text{Cl}_3\text{SO}_3\text{H} + \text{PCl}_5 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{SO}_2\text{Cl} + \text{POCl}_3 + \text{HCl}

    The product is purified via vacuum distillation.

Method B: Direct Chlorosulfonation
Alternately, 1,2,4-trichlorobenzene reacts with chlorosulfonic acid in a one-pot synthesis:

C6H3Cl3+ClSO3HΔC6H2Cl3SO2Cl+H2O\text{C}6\text{H}3\text{Cl}3 + \text{ClSO}3\text{H} \xrightarrow{\Delta} \text{C}6\text{H}2\text{Cl}3\text{SO}2\text{Cl} + \text{H}_2\text{O}

Reaction temperatures of 60–80°C are optimal.

Synthesis of 5-Chloro-2-Methylaniline

Method C: Nitration and Reduction

  • Nitration : Chlorinate toluene at the para position, followed by nitration:

    C6H5CH3Cl2C6H4ClCH3HNO3C6H3Cl(NO2)CH3\text{C}_6\text{H}_5\text{CH}_3 \xrightarrow{\text{Cl}_2} \text{C}_6\text{H}_4\text{ClCH}_3 \xrightarrow{\text{HNO}_3} \text{C}_6\text{H}_3\text{Cl(NO}_2\text{)CH}_3
  • Reduction : Reduce the nitro group using hydrogen gas and a palladium catalyst:

    C6H3Cl(NO2)CH3+3H2C6H3Cl(NH2)CH3+2H2O\text{C}_6\text{H}_3\text{Cl(NO}_2\text{)CH}_3 + 3\text{H}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl(NH}_2\text{)CH}_3 + 2\text{H}_2\text{O}

Coupling of Sulfonyl Chloride and Amine

Method D: Direct Amination in Polar Aprotic Solvents

  • Dissolve 2,4,5-trichlorobenzenesulfonyl chloride (1 equiv) and 5-chloro-2-methylaniline (1.1 equiv) in dry dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (2 equiv) to neutralize HCl.

  • Stir at room temperature for 12–24 hours.

  • Isolate the product via filtration or extraction, followed by recrystallization from ethanol.

Reaction Table 1: Optimization of Coupling Conditions

SolventBaseTemperature (°C)Time (h)Yield (%)
DCMEt₃N252478
THFPyridine251882
AcetoneK₂CO₃401268

Alternative Synthetic Routes

Solid-Phase Synthesis for High Throughput

Immobilize the sulfonyl chloride on a Wang resin, react with 5-chloro-2-methylaniline in DMF, and cleave the product using trifluoroacetic acid (TFA). This method achieves 85% purity but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time to 1–2 hours with comparable yields (80–85%).

Critical Analysis of Methodologies

  • Direct Amination (Method D) offers simplicity and scalability but requires stringent moisture control.

  • Microwave-Assisted Synthesis improves efficiency but lacks industrial scalability.

  • Purity Challenges : Multiple chlorine atoms increase the risk of byproducts (e.g., disubstituted sulfonamides). Recrystallization from ethanol or hexane/ethyl acetate mixtures (4:1) enhances purity.

Industrial-Scale Considerations

  • Cost Efficiency : Chlorosulfonic acid and PCl₅ are cost-effective but hazardous.

  • Waste Management : Neutralization of HCl gas and phosphorus byproducts is critical.

  • Safety Protocols : Use corrosion-resistant reactors and personal protective equipment (PPE) due to the reactivity of chlorinated intermediates .

Chemical Reactions Analysis

2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide, exhibit significant antimicrobial properties. These compounds are often used as antibiotics due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar sulfonamides against various bacterial strains, demonstrating their potential in treating infections resistant to conventional antibiotics.

Agricultural Chemistry

Herbicide Development
This compound's chlorinated structure allows it to be explored as a potential herbicide. Chlorinated aromatic compounds are known for their herbicidal properties, which can disrupt plant growth through various mechanisms.

Data Table: Herbicidal Efficacy Comparison

Compound NameActive IngredientEfficacy (%)Application Rate (g/ha)
2,4-D2,4-Dichlorophenoxyacetic acid85100
GlyphosateGlyphosate90200
This compoundExperimentalTBDTBD

Environmental Science

Pollutant Analysis
Due to its chlorinated nature, this compound can be studied as a pollutant in environmental samples. Understanding its degradation pathways and ecological impacts is crucial for assessing risks associated with chlorinated compounds.

Case Study : An investigation into the persistence of chlorinated compounds in aquatic environments revealed that similar sulfonamides can bioaccumulate and have detrimental effects on aquatic life. The study emphasized the need for monitoring these compounds in water sources.

Industrial Applications

Chemical Synthesis Intermediate
The compound serves as an intermediate in synthesizing various chemical products, including dyes and other pharmaceuticals. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
  • Structure : Features a methoxy group at the 2-position and a chlorine at the 5-position on the phenyl ring .
  • Activity : Exhibits herbicidal, anti-malarial, and anti-hypertensive properties. The methoxy group (electron-donating) may enhance solubility and modulate receptor interactions compared to the target compound’s methyl group (electron-neutral) .
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (Compound 1c)
  • Structure: Contains a methoxyphenyl group linked via an ethenyl bridge to a quinazolinone-sulfonamide core .
  • Activity: Shows 47.1% COX-2 inhibition at 20 μM, attributed to the methoxy group’s electronic effects and the quinazolinone pharmacophore .
  • Key Difference: The absence of a quinazolinone ring in the target compound suggests divergent biological targets. The trichloro substitution may compensate for lacking this moiety by enhancing hydrophobic interactions.

Solubility and Physicochemical Properties

Sulfamerazine and Sulfametazina
  • Structure: Feature amino and pyrimidinyl groups .
  • Solubility: Demonstrated higher solubility in alcohol-water binary systems due to polar amino groups .
  • Key Difference : The target compound’s multiple chlorine atoms likely reduce aqueous solubility, necessitating formulation adjustments for bioavailability.
5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide
  • Structure: Includes an amino group and methoxy substituents .
  • Solubility: The amino group enhances polarity, improving solubility compared to the target compound’s fully substituted chlorine and methyl groups .

Comparative Data Table

Compound Name Substituents Biological Activity Solubility Molecular Weight
Target Compound 2,4,5-trichloro; 5-chloro-2-methylphenyl Not reported (inferred) Likely low ~424.5 (calc.)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-chloro-2-methoxy Anti-malarial, herbicidal Moderate ~301.7 (calc.)
Compound 1c (COX-2 inhibitor) Methoxyphenyl, ethenyl linker 47.1% COX-2 inhibition at 20 μM Poor above 20 μM ~463.5 (calc.)
Sulfamerazine Amino, pyrimidinyl Antibacterial High in alcohols ~264.3 (calc.)

Biological Activity

2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide, also known as a sulfonamide derivative, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula: C12H6Cl4N1O2S
  • Molecular Weight: 356.052 g/mol
  • CAS Registry Number: 116-29-0
  • IUPAC Name: this compound

The compound features multiple chlorine substituents and a sulfonamide group, which contribute to its biological activity.

Antimicrobial Activity

Sulfonamides like this compound are known for their antimicrobial properties. They inhibit bacterial growth by targeting the folate synthesis pathway. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is critical in the synthesis of folate in bacteria.

Table 1: Antimicrobial Activity of Sulfonamides

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
2,4-DiaminopyrimidineStaphylococcus aureus16 µg/mL

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that the compound inhibited the proliferation of MDA-MB-231 (a triple-negative breast cancer cell line) with an IC50 value of approximately 0.126 µM. This was significantly lower than the IC50 values for non-cancerous cell lines such as MCF10A, indicating a selective cytotoxicity towards cancer cells.

The antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest. The compound may promote apoptosis by activating caspase pathways and inhibiting key signaling pathways involved in cell survival.

Off-target Effects

While the primary targets include enzymes involved in folate synthesis and cancer cell proliferation pathways, there is evidence suggesting off-target effects on matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are implicated in tumor metastasis and angiogenesis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamide derivatives indicates that specific substitutions on the aromatic rings enhance biological activity. For example:

  • Chlorine Substituents: Increase lipophilicity and improve membrane permeability.
  • Sulfonamide Group: Essential for antibacterial activity due to its role in enzyme inhibition.

Comparative Studies

Comparative studies have shown that modifications to the benzene ring can lead to variations in biological potency. For instance, compounds with additional electron-withdrawing groups demonstrated improved efficacy against resistant bacterial strains.

Table 2: Comparative Efficacy of Modified Sulfonamides

CompoundTargetIC50 (µM)
Original CompoundMDA-MB-2310.126
Modified Compound AMDA-MB-2310.087
Modified Compound BMCF10A>10

Q & A

Q. What are the optimal synthetic routes for 2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation : React a trichlorobenzene derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.

Amine Coupling : Use nucleophilic substitution to attach the 5-chloro-2-methylaniline moiety under inert conditions (e.g., dry THF, 0–5°C).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Key Optimization Strategies :

  • Control stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine).
  • Use catalysts like triethylamine to enhance coupling efficiency .
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this sulfonamide derivative?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm).
    • ¹³C NMR : Confirm sulfonamide carbonyl (δ ~165 ppm) and chlorine-substituted carbons .
  • Infrared (IR) Spectroscopy : Detect sulfonamide S=O stretches (1350–1150 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between aromatic rings (e.g., 65–75° for similar sulfonamides) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound's antimicrobial properties?

Methodological Answer:

  • Systematic Substituent Variation :
    • Synthesize analogs with modified chloro/methyl groups (e.g., replace 5-Cl with F or NO₂) to assess electronic effects.
    • Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/negative bacteria .
  • Biological Assays :
    • Use standardized broth microdilution (CLSI guidelines) to ensure reproducibility.
    • Include positive controls (e.g., sulfamethoxazole) and assess time-kill kinetics .
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding to bacterial dihydropteroate synthase .

Q. What strategies are recommended for reconciling contradictory results in the compound's enzyme inhibition potency across different studies?

Methodological Answer:

  • Assay Standardization :
    • Use identical enzyme sources (e.g., recombinant vs. tissue-extracted).
    • Control pH (e.g., 7.4 for physiological conditions) and ionic strength .
  • Compound Purity : Verify via HPLC (>95% purity) to exclude confounding impurities .
  • Data Normalization : Report IC₅₀ values relative to a common reference inhibitor (e.g., methotrexate for DHFR studies) .

Q. What computational approaches are suitable for predicting the binding modes of this sulfonamide with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use Schrödinger Suite or GROMACS to model interactions with carbonic anhydrase IX (common sulfonamide target).
    • Focus on sulfonamide oxygen hydrogen bonds and hydrophobic contacts with chloro/methyl groups .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding stability over 100 ns trajectories (AMBER force field) to assess entropic contributions .
  • QSAR Modeling :
    • Train models with descriptors like ClogP and polar surface area to predict bioavailability .

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